3-(2-Phenylcyclopropyl)phenol
Overview
Description
3-(2-Phenylcyclopropyl)phenol: is an organic compound with the molecular formula C15H14O and a molecular weight of 210.27 g/mol It is characterized by a phenol group attached to a cyclopropyl ring, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylcyclopropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a suitable nucleophile . This reaction typically requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution process. The reaction conditions often include the use of strong bases and elevated temperatures to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes starting from readily available raw materials. The process typically includes the formation of intermediate compounds, followed by cyclopropanation and subsequent functional group transformations to yield the final product . Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for achieving high yields and purity in industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Phenylcyclopropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclopropylphenol derivatives with different substitution patterns.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction can produce various cyclopropylphenol derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-(2-Phenylcyclopropyl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology: In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes .
Medicine: In medicine, this compound could be explored for its potential therapeutic applications. Researchers may study its pharmacokinetics, pharmacodynamics, and potential as a drug candidate for various diseases .
Industry: In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structural features make it a valuable starting material for the synthesis of high-value products .
Mechanism of Action
The mechanism of action of 3-(2-Phenylcyclopropyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids, influencing their structure and function . Additionally, the cyclopropyl ring may interact with hydrophobic regions of target molecules, enhancing binding affinity and specificity . These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Cyclopropylphenol: A compound with a cyclopropyl ring attached to a phenol group.
2-Phenylcyclopropylamine: A compound with a phenyl group attached to a cyclopropylamine structure.
Uniqueness: 3-(2-Phenylcyclopropyl)phenol is unique due to the presence of both a phenol group and a cyclopropyl ring, which confer distinct chemical and biological properties. The
Properties
IUPAC Name |
3-(2-phenylcyclopropyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-13-8-4-7-12(9-13)15-10-14(15)11-5-2-1-3-6-11/h1-9,14-16H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOCWDUBVFEJBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC(=CC=C2)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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